molecular formula C9H8BrNO2 B1447505 1-(5-Bromo-1,3-benzoxazol-7-yl)ethan-1-ol CAS No. 1225879-57-1

1-(5-Bromo-1,3-benzoxazol-7-yl)ethan-1-ol

Cat. No.: B1447505
CAS No.: 1225879-57-1
M. Wt: 242.07 g/mol
InChI Key: YUXPAHWQIBSTSX-UHFFFAOYSA-N
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Description

“1-(5-Bromo-1,3-benzoxazol-7-yl)ethan-1-ol” is a chemical compound with the CAS Number: 1225879-57-1 . It has a molecular weight of 242.07 . The IUPAC name for this compound is 1-(5-bromo-1,3-benzoxazol-7-yl)ethanol . It is typically stored at room temperature and appears as a powder .


Synthesis Analysis

The synthesis of benzoxazole derivatives, including “this compound”, often involves the use of 2-aminophenol with aldehydes under various circumstances and with catalysts like nanocatalysts, metal catalysts, ionic liquid catalysts, and a few other catalysts .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C9H8BrNO2/c1-5(12)7-2-6(10)3-8-9(7)13-4-11-8/h2-5,12H,1H3 . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

“this compound” is a powder at room temperature . It has a molecular weight of 242.07 .

Scientific Research Applications

Biological Activities and Chemical Properties

The compound, 1-(5-Bromo-1,3-benzoxazol-7-yl)ethan-1-ol, and its derivatives have been explored for various biological activities. For instance, derivatives of the similar structure, 1-(6-Bromo-3-methyl-1,3-thiazolo[3,2-a]benzimidazol-2-yl)ethanone, demonstrated potent immunosuppressive properties against macrophages and T-lymphocytes. Additionally, they were identified as significant inhibitors of LPS-stimulated NO generation, suggesting potential roles in inflammatory processes. These compounds also showed cytotoxicity against various carcinoma cells, indicating possible applications in cancer research (Abdel‐Aziz et al., 2011).

Crystal Structures and Molecular Interactions

The compound’s analogs have been studied for their crystal structures and supramolecular features. For instance, 1-bromo and 1-iodo derivatives of 3,5-bis(1,3-oxazolin-2-yl)benzene showcased interesting supramolecular interactions including hydrogen bonding and π–π interactions, which are crucial in understanding molecular assemblies and designing new materials (Stein, Hoffmann, & Fröba, 2015).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

Benzoxazole derivatives, including “1-(5-Bromo-1,3-benzoxazol-7-yl)ethan-1-ol”, have been extensively used in drug discovery and exhibit a high possibility of broad substrate scope and functionalization to offer several biological activities . Therefore, future research may focus on exploring its potential applications in medicinal chemistry.

Properties

IUPAC Name

1-(5-bromo-1,3-benzoxazol-7-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO2/c1-5(12)7-2-6(10)3-8-9(7)13-4-11-8/h2-5,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUXPAHWQIBSTSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C2C(=CC(=C1)Br)N=CO2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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